2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione
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Overview
Description
2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione is a complex heterocyclic compound that incorporates a triazole ring, a pyridine ring, and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing heterocycles, such as:
- 1,2,4-triazole derivatives
- Pyridine-triazole hybrids
- Isoquinoline-triazole hybrids
Uniqueness
What sets 2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
8-pentyl-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9-dione |
InChI |
InChI=1S/C19H19N5O2/c1-2-3-4-7-23-8-5-13-10-14-6-9-24(19-20-12-21-22-19)18(26)16(14)11-15(13)17(23)25/h5-6,8-12H,2-4,7H2,1H3,(H,20,21,22) |
InChI Key |
ZDUGVRFSMIRSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=CC3=C(C=C2C1=O)C(=O)N(C=C3)C4=NC=NN4 |
Origin of Product |
United States |
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